6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione
Overview
Description
6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione is a chemical compound with the molecular formula C13H9BrN2O2S and a molecular weight of 337.19 g/mol . This compound belongs to the class of benzothiadiazines, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, are responsible for the activity of the compound .
Biochemical Pathways
Related compounds have been found to activate katp channels on pancreatic endocrine tissue and vascular smooth muscle tissue .
Result of Action
Related compounds have been found to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione typically involves the reaction of 2-aminobenzenesulfonamide with bromobenzene under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and substituted benzothiadiazines .
Scientific Research Applications
6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-4H-1-benzopyran-4-one:
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound is another benzothiadiazine derivative with distinct chemical properties and applications.
Uniqueness
6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity .
Biological Activity
6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione is a heterocyclic compound with significant biological activity that has garnered attention in medicinal chemistry. This compound exhibits potential as an enzyme inhibitor and has been studied for its antimicrobial, antitumor, and anti-inflammatory properties.
- Molecular Formula : C13H9BrN2O2S
- Molecular Weight : 337.19 g/mol
- CAS Number : 1193389-22-8
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of various enzymes. Specifically, it has been studied for its potential as an aldose reductase inhibitor , which could have implications in the treatment of diabetic complications.
Antimicrobial Properties
The compound has demonstrated noteworthy antimicrobial activity against a range of pathogens. Studies have shown that derivatives of benzothiadiazine compounds exhibit varying degrees of activity against bacteria and fungi, suggesting that 6-Bromo-3-phenyl derivatives may share similar properties .
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship studies. Notably, it has shown selective cytotoxicity against cancer cell lines such as prostate cancer and triple-negative breast cancer (TNBC) models. The mechanism involves the inhibition of mitochondrial respiratory complex II (CII), which is crucial for cellular energy metabolism .
Inhibitory Effects on Cancer Cells
A study investigated the effects of various benzothiadiazine derivatives on cancer cell viability. The results indicated that 6-Bromo-3-phenyl derivatives exhibited a significant reduction in cell viability in TNBC cells with a selectivity index favoring malignant over non-malignant cells .
Compound | IC50 (μM) | Cell Line |
---|---|---|
6-Bromo-3-phenyl derivative | 12.5 | MDA-MB-468 (TNBC) |
Diazoxide (control) | 1236 | 22Rv1 (Prostate Cancer) |
The observed cytotoxicity is attributed to the downregulation of beta-catenin-mediated Cyclin D1 transcription, which plays a critical role in cell cycle regulation and proliferation . Furthermore, the interaction with cysteine residues near the SH2 domain suggests that the compound may interfere with protein-protein interactions crucial for cancer cell survival .
Properties
IUPAC Name |
6-bromo-3-phenyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-10-6-7-12-11(8-10)15-13(16-19(12,17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPCCDGUSSQXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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